Melanocin B
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Overview
Description
Melanocin B is a natural product found in Penicillium miczynskii with data available.
Scientific Research Applications
Melanocin B as a Melanin Synthesis Inhibitor
Melanocin B, along with melanocins A and C, are identified as melanin synthesis inhibitors. They were isolated from the fermentation broth and mycelium extract of Eupenicillium shearii F80695. Melanocin A, specifically, demonstrated significant inhibition of mushroom tyrosinase and melanin biosynthesis in B16 melanoma cells. However, melanocin B, structurally related to melanocin A but lacking an isocyanide group, did not show similar inhibitory activity in these assays. Interestingly, melanocins A, B, and C have displayed potent antioxidant activity, including scavenging activity of DPPH radical and superoxide anion radical (Kim, Kim, Yun, Ryoo, Lee, Lee, Kim, Lee, Pyun, Yoo, 2003).
Melanocin B's Physico-Chemical Properties
The physico-chemical properties and structure elucidation of melanocins A, B, and C were established using spectroscopic methods. All three are identified as formamide compounds, with melanocin A having a unique isocyanide group (Kim, Kim, Yun, Ryoo, Lee, Kim, Pyun, Yoo, 2003).
Implications in Melanoma and Other Skin Conditions
While specific studies on Melanocin B's direct application in treating melanoma or other skin conditions are limited, the broader research on melanin synthesis inhibitors highlights potential avenues for exploration. For instance, studies on agents like linoleic acid and lincomycin have demonstrated efficacy in treating conditions like melasma, which is characterized by hypermelanosis. Such studies suggest that understanding and manipulating melanin synthesis can be crucial in dermatological therapies (Lee, Kim, Ha, Paik, Kim, 2002).
properties
Product Name |
Melanocin B |
---|---|
Molecular Formula |
C17H15NO6 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
N-[(Z)-1,4-bis(3,4-dihydroxyphenyl)-3-oxobut-1-en-2-yl]formamide |
InChI |
InChI=1S/C17H15NO6/c19-9-18-12(5-10-1-3-13(20)16(23)7-10)15(22)6-11-2-4-14(21)17(24)8-11/h1-5,7-9,20-21,23-24H,6H2,(H,18,19)/b12-5- |
InChI Key |
ZKEKOVITAXRSLQ-XGICHPGQSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1CC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/NC=O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)C(=CC2=CC(=C(C=C2)O)O)NC=O)O)O |
synonyms |
melanocin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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